molecular formula C15H25N B3162069 Butyl[(4-tert-butylphenyl)methyl]amine CAS No. 875305-74-1

Butyl[(4-tert-butylphenyl)methyl]amine

Cat. No.: B3162069
CAS No.: 875305-74-1
M. Wt: 219.37 g/mol
InChI Key: QSTYEWGTFDFIAZ-UHFFFAOYSA-N
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Description

Butyl[(4-tert-butylphenyl)methyl]amine: is an organic compound that belongs to the class of amines It features a butyl group attached to a benzylamine structure, where the benzyl group is further substituted with a tert-butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(4-tert-butylphenyl)methyl]amine typically involves the alkylation of 4-tert-butylbenzylamine with butyl halides under basic conditions. A common method includes the reaction of 4-tert-butylbenzylamine with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl[(4-tert-butylphenyl)methyl]amine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Amine oxides, nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: Butyl[(4-tert-butylphenyl)methyl]amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of biologically active molecules.

Industry: The compound finds applications in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of dyes and pigments.

Comparison with Similar Compounds

    Butylbenzylamine: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    tert-Butylbenzylamine: Similar structure but without the butyl group, leading to variations in reactivity and applications.

    Butylphenylamine: Similar but lacks the benzyl linkage, affecting its chemical behavior.

Uniqueness: Butyl[(4-tert-butylphenyl)methyl]amine is unique due to the presence of both the butyl and tert-butyl groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTYEWGTFDFIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.5 ml of 4-tert-butylbenzaldehyde (3 mmol) and 0.20 ml of butylamine (2 mmol) were dissolved in 5 ml methanol at rt and then refluxed for 17 h. After cooling down to rt, 113 mg (3 mmol) of sodium borohydride were added and the reaction mixture was then refluxed for 3 h. After cooling down to rt, the reaction mixture was treated with 4 drops 1 N HCl and concentrated in vacuo. The residue was diluted with water/EtOAc. After separation of the organic phase, the aqueous phase was extracted with EtOAc and the combined organic phases were washed with brine, dried with magnesium sulfate, filtered off and concentrated in vacuo. The residue was purified by column chromatography (8 g silica gel; EtOAc/heptane 1:1) to give 334 mg colorless oil (51%). MS (ISP) 220.4 (M+H)+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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